5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene is an organic compound belonging to the class of aromatic hydrocarbons with five fluorine atoms attached to the molecule. Limited information is publicly available on the specific research applications of this particular compound. However, research on fluorinated aromatic hydrocarbons focuses on their unique properties that make them valuable in various scientific fields [].
Fluorinated aromatics are studied for their potential applications in liquid crystals [], organic light-emitting diodes (OLEDs) [], and pharmaceuticals [].
The presence of the trifluoromethyl group (CF3) in 5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene is of particular interest because it can enhance certain properties like chemical stability, lipophilicity (fat solubility), and electronic properties []. These properties are crucial for applications in material science and drug discovery [].
5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene is an organic compound characterized by a benzene ring substituted with a trifluoromethyl group and a 1,1-difluoroethyl group at the fifth position. Its molecular formula is and it has a molecular weight of approximately 196.12 g/mol. The presence of five fluorine atoms contributes to its unique chemical properties, including increased lipophilicity and potential reactivity in various chemical environments .
Synthesis of 5-(1,1-difluoroethyl)-1,2,3-trifluorobenzene can be achieved through several methods:
This compound finds applications primarily in:
Interaction studies involving 5-(1,1-difluoroethyl)-1,2,3-trifluorobenzene focus on its reactivity with various nucleophiles and electrophiles. Research typically examines how the presence of multiple fluorine atoms influences reaction rates and mechanisms compared to non-fluorinated analogs. Additionally, studies may investigate its interactions with biological macromolecules to assess potential pharmacological effects .
Several compounds share structural similarities with 5-(1,1-difluoroethyl)-1,2,3-trifluorobenzene. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene | Different substitution pattern affecting reactivity | |
| 1-(1,1-Difluoroethyl)-2,4-difluorobenzene | Fewer fluorine substituents leading to different properties | |
| 2-(Trifluoromethyl)-4-(difluoromethyl)benzene | Contains a trifluoromethyl group instead of difluoroethyl |
The uniqueness of 5-(1,1-difluoroethyl)-1,2,3-trifluorobenzene lies in its specific arrangement of substituents on the benzene ring and the presence of five fluorine atoms that significantly alter its chemical behavior compared to these similar compounds .
5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene is a polyfluorinated aromatic hydrocarbon with the molecular formula C₈H₅F₅ and a molecular weight of 196.12 g/mol. Its IUPAC name reflects the substitution pattern: a benzene ring with three fluorine atoms at positions 1, 2, and 3, and a 1,1-difluoroethyl group (-CF₂CH₃) at position 5. The compound belongs to the broader class of halogenated hydrocarbons, specifically fluorinated aromatics, characterized by enhanced stability and unique electronic properties due to fluorine’s electronegativity.
| Feature | Description |
|---|---|
| Core Structure | Benzene ring with three fluorine substituents |
| Functional Group | 1,1-Difluoroethyl group at position 5 |
| Symmetry | Asymmetric due to substituent arrangement |
| Hybridization | sp² hybridized carbon atoms in the aromatic ring |
The compound emerged in the early 2010s alongside advances in fluorination chemistry. Its CAS registry number (1138445-27-8) was first documented in 2011, coinciding with increased interest in fluorinated intermediates for pharmaceutical and materials science applications. The synthesis of such compounds became feasible through innovations in transition metal-catalyzed difluoroethylation and radical fluorination techniques, which enabled precise control over substitution patterns.
Key milestones:
The compound exhibits distinct properties influenced by its fluorine substituents:
The 1,1-difluoroethyl group introduces steric hindrance and electron-withdrawing effects, reducing reactivity toward electrophilic substitution compared to non-fluorinated analogs. Its lipophilicity (logP ≈ 2.5) makes it suitable for applications requiring hydrophobic interactions.
The compound is typically synthesized via two primary routes:
Difluoroethylation of Trifluorobenzene:
Fluorination of Prefunctionalized Intermediates:
| Method | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| Copper-catalyzed coupling | 65–70 | >95 | Byproduct formation from overfluorination |
| Halogen exchange | 50–60 | 90–95 | Requires high-temperature conditions |
The compound participates in reactions typical of fluorinated aromatics:
5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene represents a highly fluorinated aromatic compound with the molecular formula C₈H₅F₅ and a molecular weight of 196.12 g/mol [1]. The compound features a benzene ring substituted with three fluorine atoms at positions 1, 2, and 3, along with a 1,1-difluoroethyl group at position 5 [1]. The International Union of Pure and Applied Chemistry name is 5-(1,1-difluoroethyl)-1,2,3-trifluorobenzene, with the canonical Simplified Molecular Input Line Entry System representation being CC(C1=CC(=C(C(=C1)F)F)F)(F)F [1].
The molecular structure exhibits significant electronic effects due to the high degree of fluorination [2]. The presence of five fluorine atoms creates a highly electronegative environment that substantially influences the molecular geometry and conformational behavior [3]. Fluorinated benzene derivatives typically demonstrate altered electronic distribution compared to their non-fluorinated counterparts, with fluorine substitution creating regions of decreased electron density on the aromatic ring [2] [4].
The conformational analysis of fluorinated aromatic compounds reveals that the presence of multiple fluorine substituents can lead to non-planar molecular geometries [3]. In related difluorobenzamide systems, computational studies have demonstrated that fluorine substitution at specific positions can result in preferred conformations with dihedral angles deviating significantly from planarity [3]. The 1,1-difluoroethyl substituent introduces an additional conformational degree of freedom through rotation around the carbon-carbon bond connecting the difluoroethyl group to the aromatic ring [1].
The rotatable bond count for this compound is reported as 1, indicating restricted conformational flexibility primarily associated with the difluoroethyl side chain [1]. The topological polar surface area is calculated as 0 Ų, reflecting the highly lipophilic nature of the molecule despite the presence of electronegative fluorine atoms [1]. The hydrogen bond acceptor count is 5, corresponding to the five fluorine atoms, while the hydrogen bond donor count is 0, indicating the absence of readily available protons for hydrogen bonding interactions [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₅F₅ | [1] |
| Molecular Weight | 196.12 g/mol | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Heavy Atom Count | 13 | [1] |
The spectroscopic characterization of 5-(1,1-difluoroethyl)-1,2,3-trifluorobenzene requires consideration of the unique spectral features associated with highly fluorinated aromatic systems [5] [6]. Nuclear magnetic resonance spectroscopy of fluorinated compounds presents distinctive characteristics due to the magnetic properties of fluorine-19 nuclei and their coupling interactions with protons and carbon-13 nuclei [6].
Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly valuable structural information for this compound [6]. The fluorine atoms at different positions on the benzene ring are expected to exhibit distinct chemical shifts due to their varying electronic environments [5]. The three fluorine atoms on the benzene ring (positions 1, 2, and 3) exist in different magnetic environments, with the fluorine at position 2 being ortho to two other fluorine substituents, while the fluorine atoms at positions 1 and 3 are each ortho to only one other fluorine atom [6].
The 1,1-difluoroethyl group contributes additional complexity to the fluorine-19 nuclear magnetic resonance spectrum [6]. These two fluorine atoms are geminal to each other and are expected to exhibit characteristic coupling patterns with both the methyl protons and potentially with the aromatic fluorine atoms through long-range coupling mechanisms [5] [6]. Studies of related trifluorobenzene derivatives have demonstrated that fluorine-fluorine coupling constants can provide valuable information about molecular geometry and electronic structure [6].
Proton nuclear magnetic resonance spectroscopy of this compound would show signals corresponding to the aromatic protons and the methyl group of the difluoroethyl substituent [5]. The aromatic region typically appears in the range of 7-8 parts per million, with the exact chemical shifts being influenced by the electron-withdrawing effects of the fluorine substituents [5]. The methyl protons of the difluoroethyl group are expected to appear as a triplet due to coupling with the adjacent difluoromethyl carbon, with the coupling constant reflecting the magnitude of fluorine-proton interaction [5].
Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule [6]. The aromatic carbons bearing fluorine substituents typically exhibit characteristic multipicity patterns due to carbon-fluorine coupling [6]. The difluoroethyl carbon directly bonded to the two fluorine atoms would appear as a triplet, while the methyl carbon would show coupling to the adjacent difluoromethyl carbon [6].
Infrared spectroscopy of fluorinated aromatic compounds reveals characteristic absorption bands associated with carbon-fluorine stretching vibrations [7] [8]. The carbon-fluorine stretching frequencies for aromatic systems typically appear in the range of 1000-1350 cm⁻¹ [8] [9]. For the trifluorobenzene portion of the molecule, multiple carbon-fluorine stretching bands would be expected due to the presence of three aromatic carbon-fluorine bonds [8].
The 1,1-difluoroethyl group contributes additional carbon-fluorine stretching absorptions, with aliphatic carbon-fluorine bonds typically exhibiting different vibrational characteristics compared to aromatic carbon-fluorine bonds [10] [9]. Studies of aliphatic fluorinated groups have shown that difluoromethyl groups exhibit distinct vibrational patterns with Stark tuning rates and electric field sensitivities that differ from those of aromatic fluorinated systems [10] [9].
Aromatic carbon-carbon stretching vibrations typically appear in the range of 1400-1650 cm⁻¹, while carbon-hydrogen stretching vibrations of the aromatic protons are expected in the 3000-3100 cm⁻¹ region [8]. The methyl group of the difluoroethyl substituent would contribute carbon-hydrogen stretching and bending vibrations at characteristic frequencies [7].
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy [8]. The selection rules for Raman scattering differ from those for infrared absorption, allowing observation of vibrational modes that may be infrared-inactive [8]. For highly symmetric fluorinated aromatic systems, Raman spectroscopy can provide valuable information about ring breathing modes and symmetric stretching vibrations [8].
| Spectroscopic Technique | Key Features | Frequency Range |
|---|---|---|
| ¹⁹F Nuclear Magnetic Resonance | Multiple fluorine environments | Variable (ppm) |
| ¹H Nuclear Magnetic Resonance | Aromatic and methyl protons | 7-8 ppm (aromatic) |
| Infrared | Carbon-fluorine stretching | 1000-1350 cm⁻¹ |
| Raman | Symmetric vibrations | Complementary to infrared |
The crystallographic behavior of 5-(1,1-difluoroethyl)-1,2,3-trifluorobenzene can be understood through comparison with related fluorinated aromatic compounds that have been structurally characterized [11] [12] [13]. Fluorinated benzene derivatives exhibit unique solid-state packing arrangements influenced by the distinctive intermolecular interactions involving fluorine atoms [12] [13].
Halogen bonding interactions, particularly those involving fluorine atoms, play a significant role in determining crystal packing arrangements of highly fluorinated compounds [11] [12]. Studies of related trifluorobenzene derivatives have demonstrated that fluorine atoms can participate in various types of weak intermolecular interactions, including carbon-hydrogen to fluorine hydrogen bonds and fluorine to fluorine contacts [12] [13].
The crystal structures of fluorinated aromatic compounds often exhibit characteristic packing motifs driven by the electronic properties of fluorine substituents [13] [14]. The high electronegativity of fluorine creates regions of negative electrostatic potential that can interact favorably with regions of positive electrostatic potential on neighboring molecules [12]. These interactions contribute to the overall lattice energy and influence the thermal stability of the crystalline phase [13].
Polymorphism is a common phenomenon in fluorinated organic compounds due to the variety of possible intermolecular interaction patterns [13]. Different crystalline phases can exhibit distinct melting points, densities, and other physical properties [13]. The presence of multiple fluorine atoms in 5-(1,1-difluoroethyl)-1,2,3-trifluorobenzene provides numerous opportunities for different intermolecular contact patterns, potentially leading to polymorphic behavior [13].
The molecular packing in crystals of fluorinated compounds is often characterized by the formation of layers or chains connected through weak intermolecular forces [12] [14]. Carbon-hydrogen to fluorine hydrogen bonds, with typical distances in the range of 2.3-2.7 Å, can provide significant stabilization to crystal structures [14]. Additionally, fluorine to fluorine contacts, while generally weaker than other intermolecular interactions, can contribute to the overall stability of the crystal lattice [12].
Thermal analysis of fluorinated aromatic compounds reveals information about phase transitions, melting behavior, and thermal stability [13]. The presence of strong carbon-fluorine bonds typically contributes to enhanced thermal stability compared to non-fluorinated analogs [4]. However, the relatively weak intermolecular forces in fluorinated systems can result in lower melting points despite the high bond strengths within individual molecules [13].
The solid-state behavior of this compound is also influenced by its molecular geometry and conformational preferences [14]. The non-planar conformations that may be favored in fluorinated systems can affect crystal packing efficiency and intermolecular interaction patterns [3] [14]. The 1,1-difluoroethyl substituent introduces additional conformational flexibility that can influence solid-state structure [14].
| Structural Feature | Typical Characteristics | Impact on Solid-State |
|---|---|---|
| Carbon-Hydrogen to Fluorine Bonds | 2.3-2.7 Å | Crystal stabilization |
| Fluorine to Fluorine Contacts | Variable distances | Weak lattice contributions |
| Molecular Conformation | Non-planar preferences | Packing efficiency effects |
| Thermal Stability | Enhanced by Carbon-Fluorine bonds | Higher decomposition temperatures |
Computational studies of fluorinated aromatic compounds provide detailed insights into electronic structure, frontier molecular orbital energies, and chemical reactivity patterns [2] [15] [16]. Density functional theory calculations represent the most commonly employed computational approach for investigating the electronic properties of organofluorine compounds [15] [16].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are fundamental parameters that govern the chemical reactivity and electronic properties of molecules [17] [18]. For fluorinated aromatic systems, the presence of highly electronegative fluorine atoms significantly influences the energy levels of both occupied and unoccupied molecular orbitals [2] [17]. The electron-withdrawing nature of fluorine substituents typically results in stabilization (lowering) of both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to non-fluorinated analogs [17].
The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap serves as an indicator of molecular stability and chemical reactivity [17] [18]. Larger energy gaps generally correspond to increased kinetic stability and reduced chemical reactivity, while smaller gaps indicate enhanced reactivity and polarizability [17] [18]. For highly fluorinated aromatic compounds, the energy gap is typically larger than that of corresponding non-fluorinated systems due to the stabilizing effect of fluorine substitution [17].
Density functional theory calculations using basis sets such as 6-311G(d,p) or similar levels of theory provide reliable predictions of molecular orbital energies for fluorinated compounds [19] [16]. The choice of density functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), significantly influences the accuracy of calculated orbital energies and energy gaps [19] [16]. Computational studies of related fluorinated systems have demonstrated good agreement between calculated and experimental properties when appropriate theoretical methods are employed [19].
The electronic structure of 5-(1,1-difluoroethyl)-1,2,3-trifluorobenzene is characterized by the interplay between the π-electron system of the aromatic ring and the highly electronegative fluorine substituents [2]. The fluorine atoms act as strong electron-withdrawing groups, creating regions of depleted electron density on the aromatic ring [2]. This electronic perturbation affects both the energy levels and spatial distribution of molecular orbitals [17].
Electrostatic potential calculations provide valuable information about the charge distribution and reactive sites within the molecule [19] [17]. The highly electronegative fluorine atoms create regions of negative electrostatic potential, while the aromatic carbon atoms and hydrogen atoms typically exhibit positive electrostatic potential [17]. These electrostatic properties influence intermolecular interactions and chemical reactivity patterns [19].
Mulliken charge analysis and natural bond orbital analysis provide complementary information about atomic charges and electron distribution within the molecule [19] [17]. The fluorine atoms typically carry significant negative charges, while the carbon atoms directly bonded to fluorine exhibit positive charges due to the electronegativity difference [19]. The charge distribution affects molecular dipole moments and intermolecular interaction patterns [17].
Chemical reactivity descriptors derived from frontier molecular orbital energies include ionization potential, electron affinity, chemical hardness, and electrophilicity index [17] [18]. The ionization potential corresponds to the negative of the highest occupied molecular orbital energy, while the electron affinity relates to the lowest unoccupied molecular orbital energy [18]. Chemical hardness, calculated as half the difference between ionization potential and electron affinity, provides a measure of molecular resistance to charge transfer [18].
The electrophilicity index, derived from chemical potential and chemical hardness, indicates the tendency of a molecule to accept electrons from a nucleophile [18]. For highly fluorinated compounds, the electrophilicity index is typically elevated due to the electron-withdrawing effects of fluorine substituents [17] [18]. This enhanced electrophilicity influences reaction mechanisms and selectivity patterns in chemical transformations [17].
| Electronic Property | Typical Characteristics | Computational Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | Stabilized by fluorine | Density Functional Theory |
| Lowest Unoccupied Molecular Orbital Energy | Lowered energy levels | B3LYP/6-311G(d,p) |
| Energy Gap | Increased stability | Orbital energy difference |
| Electrostatic Potential | Negative at fluorine sites | Computational mapping |
| Chemical Hardness | Enhanced resistance to charge transfer | Frontier orbital analysis |
| Electrophilicity Index | Increased electron acceptance | Reactivity descriptor calculation |